3-Azido-1-(2-methoxybenzyl)azetidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Azido-1-(2-methoxybenzyl)azetidine is characterized by a four-membered azetidine ring. The azetidine ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The chemical reactivity of azetidines is driven by a considerable ring strain . The azido group is actively used and exhibits superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .Physical and Chemical Properties Analysis
The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .Scientific Research Applications
Polypharmacology in AIDS Therapy
AZT, a compound with a pharmacophore similar to the azido group, illustrates the concept of polypharmacology, where a single drug interacts with multiple targets. This approach has been crucial in AIDS therapy, leading to the development of multi-target-directed ligands (MTDLs) as antiretrovirals. Research by Bianco et al. (2022) underscores the significance of AZT-based hybrids in exploring highly active compounds targeting different stages of the HIV-1 replication cycle, highlighting the potential of azido compounds in developing treatments with enhanced cell permeability (Bianco et al., 2022).
Antiviral Prodrugs Development
The search for new agents with lower toxicity than AZT has led to the development of AZT prodrugs. Khandazhinskaya et al. (2010) delve into the design of AZT prodrugs based on phosphonate derivatives, highlighting the success of compounds like Nikavir® in the prevention and treatment of HIV infection. This research illustrates the potential of azido compounds in creating extended-release forms with decreased toxicity and enhanced efficacy (Khandazhinskaya et al., 2010).
Mechanisms of Antiretroviral Resistance
Understanding the mechanisms by which HIV-1 develops resistance to nucleoside reverse transcriptase inhibitors (NRTIs) like AZT is critical. Smith and Scott (2006) review how mutations in the HIV-1 reverse transcriptase enhance the enzyme's ability to remove NRTIs after incorporation, a mechanism that could potentially influence the design of next-generation antiretrovirals with improved resistance profiles (Smith & Scott, 2006).
Safety and Hazards
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .
Properties
IUPAC Name |
3-azido-1-[(2-methoxyphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-5-3-2-4-9(11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDXVPYHQKEXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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